molecular formula C7H4BrClO2 B034756 3-Bromo-5-chloro-2-hydroxybenzaldehyde CAS No. 19652-32-5

3-Bromo-5-chloro-2-hydroxybenzaldehyde

Cat. No.: B034756
CAS No.: 19652-32-5
M. Wt: 235.46 g/mol
InChI Key: KNOYZLVIXXBBIB-UHFFFAOYSA-N
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Preparation Methods

3-Bromo-5-chloro-2-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of salicylaldehyde. The reaction typically uses bromine and silver chloride as reagents . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-5-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-hydroxybenzaldehyde involves its interaction with various molecular targets. As a halogenated benzaldehyde, it can interact with enzymes and receptors, altering their function. The compound typically reacts via nucleophilic substitution pathways, where the halogen atoms are replaced by nucleophiles. These interactions can lead to changes in the activity of enzymes and other proteins, contributing to its biological effects .

Comparison with Similar Compounds

3-Bromo-5-chloro-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:

    3-Bromo-5-hydroxybenzaldehyde: Similar structure but lacks the chlorine atom.

    3-Chloro-5-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of halogens.

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-5-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOYZLVIXXBBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334112
Record name 3-Bromo-5-chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19652-32-5
Record name 3-Bromo-5-chlorosalicylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19652-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Bromo-5-chloro-2-hydroxybenzaldehyde in chemical synthesis?

A: this compound serves as a valuable precursor in synthesizing Schiff base ligands. [, , , ] These ligands, characterized by a nitrogen-carbon double bond (C=N), readily form stable complexes with various metal ions, particularly transition metals like copper. [, , , ] This property renders them significant in developing coordination compounds with potential applications in fields like catalysis and materials science.

Q2: Can you describe the crystal structure of a copper complex derived from this compound?

A: Research highlights the synthesis and structural characterization of a copper(II) complex using this compound and 2,4-dimethylaniline. [, , ] X-ray diffraction analysis revealed that the complex crystallizes in a monoclinic system, belonging to the P21/c space group. [, , ] The copper(II) ion adopts a distorted square-planar coordination geometry, bonded to two phenolic oxygen atoms and two imine nitrogen atoms from two bidentate Schiff base ligands. [, , ]

Q3: How does this compound contribute to the formation of the copper(II) complex structure?

A: The molecule plays a crucial role by first reacting with 2,4-dimethylaniline to form a Schiff base ligand. [, , ] This ligand then acts as a bidentate chelating agent, meaning it binds to the copper(II) ion through two donor atoms - the phenolic oxygen and the imine nitrogen. [, , ] This chelation leads to the formation of a stable, four-membered ring structure within the copper complex. [, , ]

Q4: What are the potential applications of the copper(II) complex derived from this compound?

A: While the provided research focuses on the synthesis and structural elucidation of the copper(II) complex, its properties suggest potential applications in various fields. Schiff base complexes are known for their catalytic activities, [] making them potentially useful in organic synthesis and industrial processes. Furthermore, their interesting magnetic properties could be explored for applications in materials science. []

Q5: Are there any other reported derivatives of this compound with structural insights?

A: Yes, research describes the synthesis and characterization of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, another derivative of this compound. [] The molecule is predominantly planar, with a dihedral angle of 4.7° between the two benzene rings and exhibits an E configuration around the C=N double bond. [] Intramolecular hydrogen bonds (O—H⋯N and N—H⋯O) contribute to the molecule's conformational stability. [] The crystal structure reveals zigzag chains formed through intermolecular C—H⋯O hydrogen bonds, further interconnected by π–π stacking interactions between aromatic rings. []

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